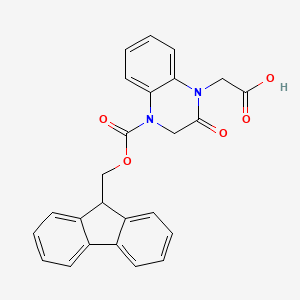

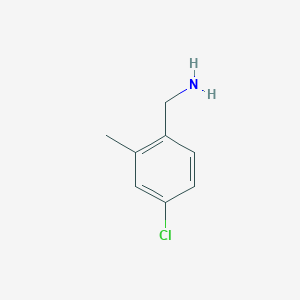

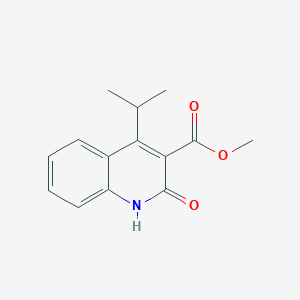

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate (MIQC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MIQC is a quinoline derivative that is synthesized through a multi-step process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Molecular Docking Studies

One study focuses on the methylation process of quinoline derivatives, highlighting the synthetic pathways and crystallographic analysis. The research demonstrates the potential of certain methylated quinoline compounds as inhibitors of Hepatitis B Virus (HBV) replication, based on molecular docking simulations and experimental in vitro studies (Kovalenko et al., 2020). This implies a possible application in antiviral research, specifically targeting HBV.

Structural Studies of Oligomers

Another area of application is in the design and synthesis of quinoline-derived oligoamides, which are studied for their helical structures. These structures are characterized through single crystal X-ray diffraction and solution NMR, suggesting the utility of these compounds in developing new materials with specific molecular architectures (Jiang et al., 2003). Such oligomers could have applications in nanotechnology and materials science, where precise control over molecular conformation is crucial.

Electrochemical Investigations

Research on the electrochemical oxidation of certain benzoic acid derivatives in the presence of quinolone nucleophiles has yielded new insights into the synthesis of benzofuran derivatives. This electrochemical pathway offers a novel method for constructing complex organic molecules, which could have implications for organic synthesis and the development of new pharmaceuticals (Moghaddam et al., 2006).

Applications in Corrosion Inhibition

A study on pyran derivatives, including 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one, investigated their efficacy as corrosion inhibitors for mild steel in acidic conditions. The compounds showed significant inhibition efficiency, pointing towards their application in protecting metals from corrosion in industrial settings (Khattabi et al., 2019).

Chemosensor Development

Research into quinoline-based chemosensors for pH detection highlights the potential of these compounds in environmental monitoring and laboratory analyses. These chemosensors exhibit changes in fluorescence intensity and color in response to pH variations, making them useful for detecting pH in various settings (Hazra et al., 2020).

Propiedades

IUPAC Name |

methyl 2-oxo-4-propan-2-yl-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8(2)11-9-6-4-5-7-10(9)15-13(16)12(11)14(17)18-3/h4-8H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAHFRNLBTZUBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NC2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374739 |

Source

|

| Record name | Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate | |

CAS RN |

672310-22-4 |

Source

|

| Record name | Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.